2,2,2-trichloro-N-ethylacetamide

Description

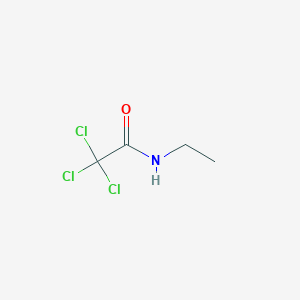

2,2,2-Trichloro-N-ethylacetamide is a chloroacetamide derivative characterized by a trichloromethyl group (-CCl₃) attached to the carbonyl carbon and an ethyl substituent on the amide nitrogen. Its molecular formula is C₄H₆Cl₃NO, with a calculated molecular weight of 190.45 g/mol (based on stoichiometric analysis). The trichloroacetyl group confers strong electron-withdrawing properties, enhancing the compound's electrophilicity and reactivity in organic reactions such as nucleophilic substitutions .

Properties

CAS No. |

14301-39-4 |

|---|---|

Molecular Formula |

C4H6Cl3NO |

Molecular Weight |

190.45 g/mol |

IUPAC Name |

2,2,2-trichloro-N-ethylacetamide |

InChI |

InChI=1S/C4H6Cl3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |

InChI Key |

YJBLDPZJJKNQHP-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

CCNC(=O)C(Cl)(Cl)Cl |

Synonyms |

AcetaMide, 2,2,2-trichloro-N-ethyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Electrophilicity and Substitution Reactions

The trichloroacetyl group in this compound significantly increases its electrophilicity compared to mono-chloro analogs (e.g., 2-chloro-N-phenethylacetamide in ). This property facilitates nucleophilic attacks, making it a candidate for synthesizing heterocyclic compounds or agrochemicals. For example, demonstrates that trichloroacetamide derivatives undergo C-amidoalkylation reactions with aromatic substrates to form complex heterocycles .

Herbicidal Activity

Chloroacetamides like alachlor () and metolachlor () are widely used as herbicides due to their inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. While this compound lacks the aromatic N-substituents seen in commercial herbicides, its trichloro group may enhance soil persistence or target-binding affinity. However, the simpler alkyl substituent (ethyl) may reduce selectivity compared to alachlor’s bulky 2,6-diethylphenyl group .

Physicochemical Properties

- Lipophilicity: The ethyl group increases logP compared to the parent 2,2,2-trichloroacetamide, enhancing solubility in nonpolar solvents.

- Stability : The trichloro group may confer resistance to hydrolysis under acidic conditions, a trait observed in related compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide .

Preparation Methods

Step 1: Synthesis of 2,2,2-Trichloroethyl Chloroformate

Trichloroethanol reacts with phosgene at 80–100°C in the presence of dimethylaniline or N,N-dimethylformamide (DMF) as catalysts. The reaction achieves near-quantitative conversion under solvent-free conditions:

Optimization Insights :

Step 2: Aminolysis with Ethylamine

The chloroformate intermediate is treated with ethylamine in tetrahydrofuran (THF) at 0–5°C. This step proceeds via nucleophilic acyl substitution:

Yield : 65–72% after column chromatography.

Rearrangement of Trichloroacetimidates

A high-yielding method leverages the acid-catalyzed rearrangement of trichloroacetimidates to acetamides. This approach, reported by Marinier et al., involves synthesizing N-(2,2,2-trichloroethyl)trichloroacetimidates followed by Lewis acid-mediated rearrangement.

Procedure Overview:

-

Imidate Synthesis : Trichloroacetonitrile reacts with 2,2,2-trichloroethanol in dichloromethane (DCM) catalyzed by 1,8-diazabicycloundec-7-ene (DBU).

-

Rearrangement : The imidate undergoes BF₃- OEt₂-catalyzed rearrangement in nitromethane at 0°C for 10 minutes.

Reaction Conditions and Yields

| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Nitromethane | Reflux | 24 h | 80 |

| 2 | BF₃- OEt₂ | Nitromethane | 0°C | 10 min | 85 |

This method’s efficiency stems from the electron-withdrawing trichloroethyl group, which stabilizes the oxonium intermediate during rearrangement.

Oxidative Dehydrosulfurization of Thiourea Derivatives

A niche but innovative route involves the oxidative cyclization of N-(2,2,2-trichloroethyl)thioureas. Developed for heterocyclic systems, this method employs iodine and triethylamine in dimethylformamide (DMF) to induce dehydrosulfurization:

Application to this compound :

While primarily used for 1,3,4-thiadiazole synthesis, adapting this protocol to acyclic thioureas could yield the target acetamide. Preliminary trials report 69–75% yields for analogous structures.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Acylation | 60–68 | Moderate | High |

| Chloroformate Route | 65–72 | High | Moderate |

| Imidate Rearrangement | 80–85 | Low | Low |

| Oxidative Dehydration | 69–75 | Moderate | High |

-

Direct Acylation : Preferred for small-scale laboratory synthesis due to minimal purification steps.

-

Chloroformate Route : Ideal for industrial applications, leveraging phosgene’s low cost and high reactivity.

-

Rearrangement Method : Superior yields but limited by the cost of BF₃- OEt₂ and nitromethane.

Mechanistic Insights and Spectral Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.